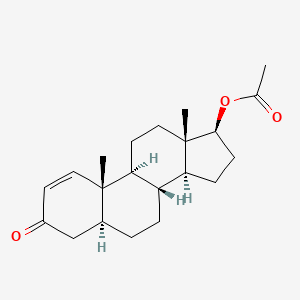

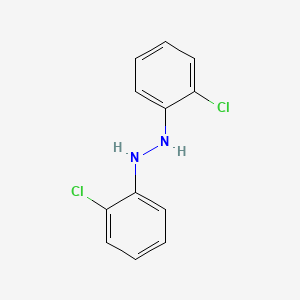

Ácido 8-cloro-2-(3-metilfenil)quinolina-4-carboxílico

Descripción general

Descripción

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (8-Cl-2-MPCA) is a versatile compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It can also be used in the synthesis of other quinoline-based compounds. 8-Cl-2-MPCA has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to act as a prodrug for other compounds.

Aplicaciones Científicas De Investigación

. Los derivados de la quinolina son conocidos por su amplio potencial terapéutico, incluidas las actividades antimaláricas, antibacterianas y anticancerígenas. La presencia del grupo cloro-quinolina carboxílico podría ser crucial en la síntesis de nuevos compuestos con mayor eficacia y menor toxicidad.

Química Sintética

El compuesto sirve como un bloque de construcción en la química sintética, particularmente en la construcción de moléculas complejas . Su posición bencílica es reactiva, lo que permite varias sustituciones que pueden conducir a una amplia gama de derivados. Esta versatilidad lo convierte en un activo valioso en la síntesis de nuevos materiales y productos químicos con las propiedades deseadas.

Estudios Biológicos

En la investigación biológica, este compuesto podría usarse para estudiar la inhibición enzimática. Por ejemplo, los ácidos quinolina carboxílicos han sido investigados por sus efectos inhibitorios sobre las fosfatasas alcalinas . Estas enzimas son importantes en varios procesos fisiológicos, y sus inhibidores pueden proporcionar información sobre el tratamiento de enfermedades como la hipofosfatasia.

Mecanismo De Acción

Target of Action

Quinoline derivatives have been reported to inhibit various enzymes such as topoisomerase ii and alkaline phosphatases like h-TNAP, h-IAP, h-PLAP, and h-GCAP . These enzymes play crucial roles in DNA replication and phosphate metabolism, respectively.

Mode of Action

Quinoline derivatives have been reported to inhibit enzyme activity, possibly through binding to the active site of the enzyme . This binding can alter the enzyme’s conformation, inhibiting its ability to catalyze its specific reaction.

Biochemical Pathways

Given its potential inhibitory effects on enzymes like topoisomerase ii and various alkaline phosphatases , it could impact DNA replication and phosphate metabolism pathways.

Result of Action

Inhibition of enzymes like topoisomerase ii and various alkaline phosphatases could potentially lead to disruption of dna replication and phosphate metabolism, respectively .

Análisis Bioquímico

Biochemical Properties

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions suggest that 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid can modulate enzymatic activities, potentially affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation . Additionally, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid can affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking simulations have revealed that this compound can bind to the active sites of alkaline phosphatases, thereby inhibiting their activity . This binding interaction is crucial for its biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid remains stable under standard storage conditions

Dosage Effects in Animal Models

The effects of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. It is essential to determine the threshold levels for both efficacy and toxicity to optimize its use in biomedical applications .

Metabolic Pathways

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding its localization and accumulation can help in designing targeted delivery systems for therapeutic purposes .

Subcellular Localization

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The presence of targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with biomolecules and subsequent biochemical effects .

Propiedades

IUPAC Name |

8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHOCYQTDFLPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396083 | |

| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588677-32-1 | |

| Record name | 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)

![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)